N-Decyltropine bromide
Description
N-Decyltropine bromide is a quaternary ammonium compound derived from the tropane alkaloid scaffold, characterized by a decyl (C₁₀H₂₁) chain attached to the nitrogen atom of the tropane ring and a bromide counterion. The bromide ion improves solubility and stability, a common feature in quaternary ammonium pharmaceuticals .
Properties
CAS No. |
189826-80-0 |
|---|---|
Molecular Formula |
C18H36BrNO |
Molecular Weight |
362.4 |
IUPAC Name |
8-decyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide |
InChI |
InChI=1S/C18H36NO.BrH/c1-3-4-5-6-7-8-9-10-13-19(2)16-11-12-17(19)15-18(20)14-16;/h16-18,20H,3-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HCKFYISFLJFVBF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC[N+]1(C2CCC1CC(C2)O)C.[Br-] |
Canonical SMILES |
CCCCCCCCCC[N+]1(C2CCC1CC(C2)O)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Decyltropine bromide involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound. This can be achieved through the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Industrial production methods often involve the use of achiral tropinone derivatives, which undergo desymmetrization processes to form the desired compound .
Chemical Reactions Analysis
N-Decyltropine bromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of other complex molecules In biology, it is studied for its potential effects on biological systems, including its interactions with various receptors and enzymesIn industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of N-Decyltropine bromide involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can lead to various biological effects, depending on the specific pathways involved. The exact mechanism of action can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Lipophilicity and Bioavailability : The decyl chain in this compound likely extends half-life compared to N-butylscopolamine due to increased tissue binding, a trend observed in quaternary ammonium compounds .
- Bromide Counterion Role : Enhances aqueous solubility and ionic stability, critical for parenteral formulations (e.g., rocuronium’s rapid onset ).
- Crystal Engineering : n-Decyltrimethylammonium bromide’s hydrogen-bonded network (C–H···Br) suggests similar packing in this compound, though the tropane ring may introduce steric constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
